

Amantadine hydrochloride mechanism of action dopamine NMDA receptor

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Compound Focus: Amantadine Hydrochloride

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Core Mechanisms of Action

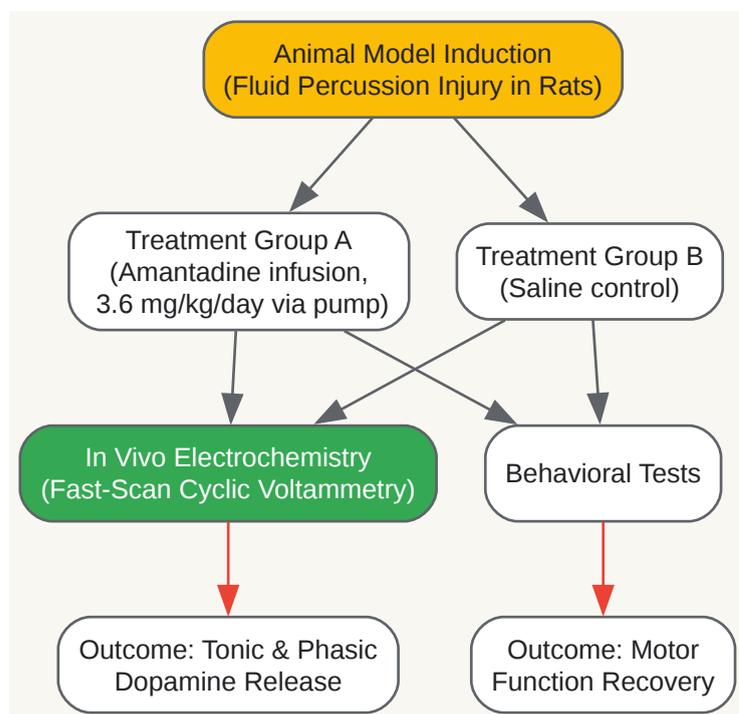
The table below summarizes the primary molecular mechanisms of **amantadine hydrochloride**.

Mechanism of Action	Biological Target	Functional Consequence	Therapeutic Relevance
Dopamine Release Promotion [1] [2] [3]	Presynaptic dopamine neurons	Increases concentration of dopamine in the synaptic cleft [4] [3]	Ameliorates motor symptoms in Parkinson's disease; improves arousal and motivation in TBI [3]
Dopamine Reuptake Inhibition [1] [2] [3]	Dopamine transporter (DAT)	Prolongs dopamine signaling in the synapse [3]	Contributes to antiparkinsonian and psychostimulant effects [3]
NMDA Receptor Antagonism [5] [1] [6]	Glutamate NMDA receptor	Reduces glutamate-mediated excitotoxicity and calcium influx [7]	Provides neuroprotection; reduces dyskinesias; may contribute to antidepressant-like effects [6] [7]
Antiviral Activity [5] [1]	Influenza A M2 protein	Blocks viral uncoating and replication [5] [1]	No longer recommended due to widespread resistance [1] [8]

Amantadine's therapeutic effects are linked to its dual action on dopaminergic and glutamatergic systems. It enhances dopamine signaling by promoting presynaptic release and inhibiting reuptake [4] [3], while also acting as a weak, non-competitive **N-methyl-D-aspartate (NMDA) receptor antagonist** to counter glutamate excitotoxicity [5] [1] [7]. Recent research also indicates that its antidepressant-like effects involve both D2 and NMDA receptors [6].

Experimental Evidence & Protocols

Key experimental models have elucidated amantadine's mechanisms, particularly regarding dopaminergic function in neurological injury.



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Experimental workflow for assessing amantadine's effects on dopamine release and behavior in a TBI model [3].

Detailed Methodology: Assessing Dopamine Release in a TBI Model

This protocol is based on a study investigating how chronic amantadine treatment ameliorates dopamine-releasing and behavioral deficits after fluid percussion injury (FPI) in rats [3].

- **Step 1: Animal Model and Injury Induction**

- **Subjects:** Young adult male Sprague-Dawley rats.
- **Surgical Preparation:** A craniectomy is performed over the right parietal cortex.
- **FPI:** The fluid percussion device delivers a transient pressure pulse (e.g., 6.0 ± 0.5 atm) through the cranial Leur adapter to cause brain injury. Sham-operated animals serve as controls [3].

- **Step 2: Drug Treatment Protocol**

- **Intervention:** Mini-osmotic pumps are implanted subcutaneously 5 days post-injury.
- **Dosage:** Amantadine is delivered at a dose of 3.6 mg/kg per day for 8 weeks.
- **Control:** A parallel group of injured rats receives saline via the same pump system [3].

- **Step 3: Measurement of Dopamine Release (Key Experimental Readout)**

- **Technique: Fast-scan cyclic voltammetry (FSCV)** in brain slices.
- **Procedure:** A carbon fiber electrode is placed in the striatum. The electrical potential is driven from -0.4 V to +1.0 V and back, which oxidizes and reduces dopamine molecules at the electrode surface.
- **Measurement:** The resulting oxidation current is proportional to the extracellular dopamine concentration, allowing for real-time measurement of both tonic (basal) and phasic (stimulated) dopamine release [3].

- **Step 4: Behavioral Correlation**

- **Testing:** Motor and cognitive functions are assessed using standardized behavioral tests (e.g., rotarod, Morris water maze) parallel to FSCV measurements.
- **Outcome:** The study found that chronic amantadine treatment restored dopamine release deficits and correlated with significant improvements in behavioral performance [3].

Quantitative Pharmacological Data

The table below consolidates key pharmacokinetic parameters essential for research and development.

Parameter	Value / Range	Context / Note
Bioavailability [8] [9]	86% - 90%	Oral administration
Protein Binding [5] [8]	~67%	Concentration independent (0.1–2.0 mcg/mL)
Time to Peak Concentration (T~max~) [5]	2 - 4 hours	After oral administration
Elimination Half-Life [5] [8]	10 - 31 hours (average 17 ± 4h)	Significantly prolonged in elderly and renal impairment
Apparent Oral Clearance [5]	0.28 ± 0.11 L/hr/kg	In healthy adult male volunteers
Volume of Distribution [5]	3 - 8 L/kg	Suggests extensive tissue binding

Clinical Relevance and Applications

Amantadine's mechanism of action translates into several clinical applications, both approved and off-label.

- **Parkinson's Disease and Dyskinesia:** Its dual dopaminergic and anti-glutamatergic action helps manage motor symptoms and is particularly effective in reducing **levodopa-induced dyskinesia** [1] [8].
- **Traumatic Brain Injury (TBI):** Amantadine is used to promote functional recovery in TBI. A 2025 meta-analysis of RCTs found that TBI patients treated with amantadine had significantly higher **Glasgow Coma Scale (GCS) scores at day 7** and better results in the **Mini-Mental State Examination (MMSE)** compared to placebo [10]. The drug is believed to counteract post-TBI dopamine deficiency and excitotoxicity [3] [7].
- **Other Neurological Indications:** It is used off-label for **fatigue in multiple sclerosis** and has shown promise in disorders of consciousness, with guidelines recommending its use (100–200 mg twice daily) in adults 4-16 weeks post-injury to support recovery [1] [8].

Future Research Directions

While the dopaminergic and NMDA antagonist properties are well-established, the complete mechanistic picture of amantadine is still being unraveled. Future research should focus on:

- **Synergistic Mechanisms:** Further elucidating how the dopamine-enhancing and NMDA-blocking effects interact to produce functional recovery, particularly in TBI and other neuropsychiatric conditions [7].
- **Long-term Outcomes:** Determining whether amantadine's ability to accelerate recovery in TBI translates into superior long-term functional outcomes or merely shortens the time to a similar endpoint [10] [3].
- **Novel Formulations:** Exploring the benefits of intravenous administration for immediate effect in acute care settings, as opposed to traditional oral routes [7].

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References

1. Amantadine - StatPearls - NCBI Bookshelf - NIH [[ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
2. What is the mechanism of Amantadine Hydrochloride? [synapse.patsnap.com]
3. Amantadine Ameliorates Dopamine-Releasing Deficits and ... [journals.plos.org]
4. Amantadine increases the extracellular dopamine levels in ... [[sciencedirect.com](https://www.sciencedirect.com/)]
5. Label: AMANTADINE HYDROCHLORIDE capsule - DailyMed [dailymed.nlm.nih.gov]
6. Involvement of dopamine D2 and glutamate NMDA ... [pubmed.ncbi.nlm.nih.gov]
7. Amantadine for Traumatic Brain Injury—Supporting ... [[mdpi.com](https://www.mdpi.com/)]
8. Amantadine [en.wikipedia.org]
9. Amantadine - an overview | ScienceDirect Topics [[sciencedirect.com](https://www.sciencedirect.com/)]
10. Use of amantadine in traumatic brain injury [[frontiersin.org](https://www.frontiersin.org/)]

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